

# validating experimental results with trihexyltetradecylphosphonium chloride using spectroscopy

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## Compound of Interest

Compound Name: *Trihexyltetradecylphosphonium chloride*

Cat. No.: *B1245204*

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## A Comparative Guide to the Spectroscopic Validation of Trihexyltetradecylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **trihexyltetradecylphosphonium chloride** with alternative compounds utilized in drug development, supported by spectroscopic data. Detailed experimental protocols are outlined to assist in the validation of experimental results.

### Introduction

**Trihexyltetradecylphosphonium chloride** is a quaternary phosphonium salt classified as an ionic liquid (IL). Its unique physicochemical properties, such as high thermal stability and tunable solubility, have garnered significant interest in various applications, including as a solvent and a component in drug delivery systems. Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this and similar compounds. This guide offers a comparative analysis of its spectroscopic characteristics against other relevant ionic liquids.

## Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for **trihexyltetradecylphosphonium chloride** and its alternatives.

Table 1:  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm)

Compound	Alkyl Chain Protons	Protons $\alpha$ to P/N	Other Characteristic Protons	Solvent
Trihexyltetradecylphosphonium chloride	0.8-1.6 (m)	2.2-2.4 (m)	-	$\text{CDCl}_3$
Choline and Geranate (CAGE)	1.6-2.2 (m, Geranate)	3.5 (s, $\text{N-CH}_3$ , Choline), 4.1 (t, $\text{N-CH}_2$ , Choline)	5.7 (s, vinyl H, Geranate)	$\text{DMSO-d}_6$
Lidocaine Docusate	0.8-1.7 (m, Docusate)	2.6 (s, $\text{N-CH}_3$ , Lidocaine), 3.3 (t, $\text{N-CH}_2$ , Lidocaine)	7.0-7.2 (m, Ar-H, Lidocaine)	$\text{CDCl}_3$
[BMIM][ $\text{BF}_4$ ]	0.9 (t), 1.3 (m), 1.8 (m), 3.9 (s)	4.2 (t), 7.4 (t), 7.5 (t), 8.7 (s)	Imidazolium ring protons	$\text{DMSO-d}_6$

Table 2:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm)

Compound	Alkyl Chain Carbons	Carbons $\alpha$ to P/N	Other Characteristic Carbons	Solvent
Trihexyltetradecyl phosphonium chloride	14.0, 22.5, 29-32 (multiple peaks)	18-23 (d)	-	DMSO-d <sub>6</sub> [1]
Choline and Geranate (CAGE)	17.9, 25.9, 39.7, 115.9, 128.9, 163.4 (Geranate)	53.5, 67.5 (Choline)	169.5 (C=O, Geranate)	DMSO-d <sub>6</sub>
Lidocaine Docusate	14.0-65.0 (multiple peaks, Docusate)	56.5, 57.8 (Lidocaine)	126-135 (aromatic C, Lidocaine), 169.0 (C=O, Lidocaine)	CDCl <sub>3</sub>
[BMIM][BF <sub>4</sub> ]	13.0, 19.0, 31.3, 35.6	48.5, 122.2, 123.5, 136.0	Imidazolium ring carbons	DMSO-d <sub>6</sub>

Table 3: Key FTIR Absorption Bands (cm<sup>-1</sup>)

Compound	C-H Stretching	C=O Stretching	P-C/N-C Vibrations	Other Characteristic Bands
Trihexyltetradecyl phosphonium chloride	2850-2960[2][3]	-	~1465 (P-CH <sub>2</sub> bending)[3]	722 (CH <sub>2</sub> rocking)[4]
Choline and Geranate (CAGE)	2850-2970	~1690 (Carboxylate)[5]	-	~3300 (O-H broad)[5]
Lidocaine Docusate	2850-2960	~1670 (Amide I), ~1540 (Amide II)	-	~1200 (SO <sub>3</sub> stretch)
[BMIM][BF <sub>4</sub> ]	2880-3170	-	-	1000-1100 (BF <sub>4</sub> <sup>-</sup> anion)[6][7]

Table 4: UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ , nm)

Compound	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ , L mol <sup>-1</sup> cm <sup>-1</sup> )	Solvent
Trihexyltetradecylphosphonium chloride	< 300[8]	Not reported	Not specified
Choline and Geranate (CAGE)	Not reported	Not reported	-
Lidocaine Docusate	~263[9][10]	~1.6 x 10 <sup>4</sup>	0.1M HCl[10]
[BMIM][BF <sub>4</sub> ]	~211[11]	Not reported	Acetonitrile[11]

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the ionic liquid.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the ionic liquid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
  - Use a 400 MHz or higher field NMR spectrometer.
  - Tune and shim the instrument to the appropriate nucleus (<sup>1</sup>H or <sup>13</sup>C).
  - Set the spectral width to encompass all expected signals (e.g., -2 to 12 ppm for <sup>1</sup>H NMR; 0 to 200 ppm for <sup>13</sup>C NMR).

- For  $^1\text{H}$  NMR, use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Acquisition: Acquire the Free Induction Decay (FID) data.
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the spectrum.
  - Phase the spectrum to ensure all peaks are in the absorptive mode.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the ionic liquid.

Methodology:

- Sample Preparation:
  - Neat Liquid: Place a small drop of the liquid ionic liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
  - KBr Pellet (for solid samples): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrument Setup:
  - Use a modern FTIR spectrometer.
  - Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
  - Set the spectral range typically from 4000 to 400  $\text{cm}^{-1}$ .

- Select a resolution of  $4\text{ cm}^{-1}$ .
- Data Acquisition: Place the prepared sample in the spectrometer and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

## Raman Spectroscopy

Objective: To complement FTIR in identifying vibrational modes, particularly for non-polar functional groups.

Methodology:

- Sample Preparation: Place the ionic liquid sample in a glass vial or a quartz cuvette.
- Instrument Setup:
  - Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).
  - Focus the laser onto the sample.
  - Set the spectral range and acquisition time. A typical range is 200 to  $4000\text{ cm}^{-1}$ .
- Data Acquisition: Collect the Raman scattering spectrum.
- Data Processing: The spectrum is typically baseline-corrected to remove fluorescence background.

## UV-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

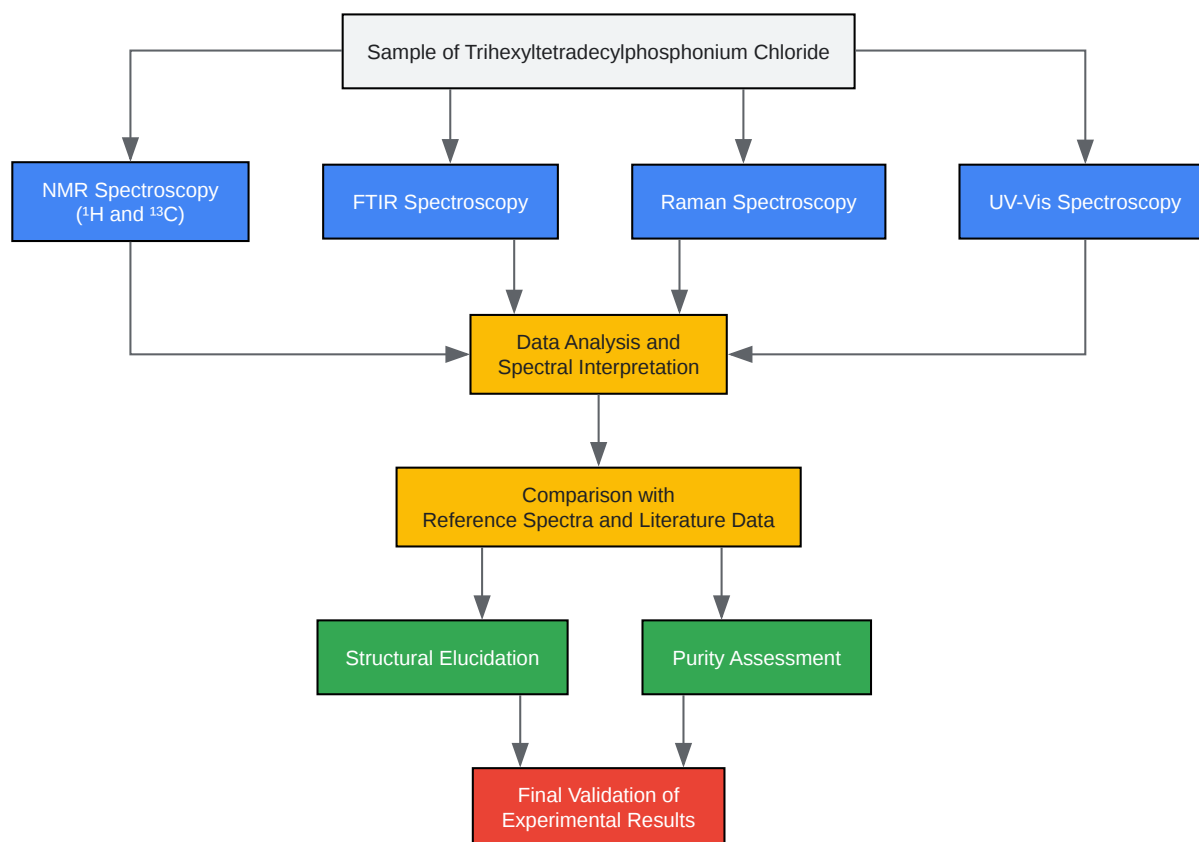
Methodology:

- Sample Preparation:

- Prepare a dilute solution of the ionic liquid in a UV-transparent solvent (e.g., acetonitrile, water, or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- Use a matched pair of quartz cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.
- Instrument Setup:
  - Use a double-beam UV-Vis spectrophotometer.
  - Set the wavelength range (e.g., 200-800 nm).
- Data Acquisition:
  - Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
  - Place the sample-filled cuvette in the sample beam and record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for validating the identity and purity of **trihexyltetradecylphosphonium chloride** using the spectroscopic techniques described above.



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### Spectroscopic validation workflow.

This workflow begins with the sample of **trihexyltetradecylphosphonium chloride**, which is then subjected to a battery of spectroscopic analyses. The data from these techniques are then analyzed and compared with established reference data to confirm the structure and assess the purity of the compound, leading to the final validation of the experimental results.

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